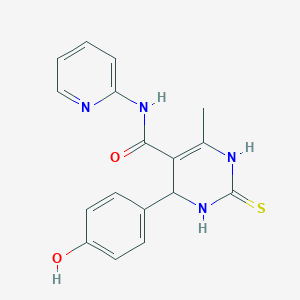![molecular formula C25H25N5O2 B2626284 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-36-1](/img/structure/B2626284.png)
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Application Summary
The compound has been investigated for its potential as an anticancer agent. It belongs to a class of nitrogen-containing heterocyclic compounds, which are known for their biological and pharmacological activities .
Methods of Application
Synthesis of the compound was performed under ultrasonic-assisted conditions, which is a method known to enhance reaction rates and yields. The anticancer activity was evaluated using in-vitro assays against various cancer cell lines .
Results
Some of the synthesized derivatives demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines. The use of ultrasonic-assisted synthesis resulted in good yields of the compound .
Antitumor Potential
Application Summary
Imidazole-containing compounds, such as the one , have been explored for their antitumor potential. These compounds are part of a broader search for new therapeutic agents with improved efficacy against tumors .
Methods of Application
The compound was synthesized and then subjected to MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability and thus antitumor activity .
Results
The compound showed promising results in the MTT assay against different cancer cell lines, indicating its potential as an antitumor agent .
Antibacterial Activity
Application Summary
Derivatives of the compound have been designed to act as inhibitors against bacterial strains such as Staphylococcus aureus .
Methods of Application
The antibacterial activity was assessed using in vitro assays to determine the minimum inhibitory concentration (MIC) against the bacterial strains .
Results
The derivatives showed varying degrees of antibacterial activity, with some showing significant potential as inhibitors of bacterial growth .
Antiviral Activity
Application Summary
Compounds with imidazole rings, such as the one , have been studied for their antiviral properties. These studies are part of ongoing research to find new treatments for viral infections .
Methods of Application
The antiviral activity is typically assessed using cell-based assays where the compound’s ability to inhibit viral replication is measured .
Results
While specific data for this compound is not available, related imidazole derivatives have shown effectiveness in inhibiting the replication of various viruses .
Neuroprotective Effects
Application Summary
Imidazole derivatives are being explored for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Methods of Application
Neuroprotective studies involve in vitro and in vivo models where the compound’s ability to protect neuronal cells from damage is evaluated .
Results
Related compounds have demonstrated promising neuroprotective activities, suggesting a potential area of application for the compound .
Anti-inflammatory Properties
Application Summary
The anti-inflammatory properties of imidazole derivatives are of interest due to their potential therapeutic benefits in inflammatory diseases .
Methods of Application
The evaluation of anti-inflammatory activity often involves the use of animal models to assess the reduction in inflammation after treatment with the compound .
Results
Studies on similar compounds have indicated significant anti-inflammatory effects, which could be indicative of the potential for the compound under discussion .
Eigenschaften
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-16-10-11-20(17(2)14-16)30-18(3)15-29-21-22(26-24(29)30)27(4)25(32)28(23(21)31)13-12-19-8-6-5-7-9-19/h5-11,14-15H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQOACCUZVELOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate](/img/structure/B2626201.png)
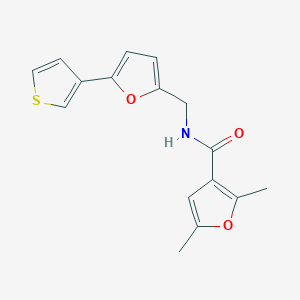
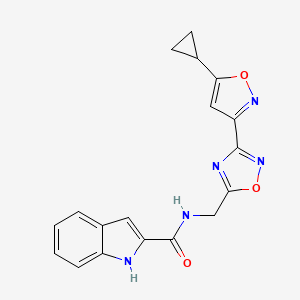
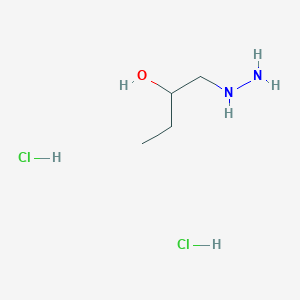
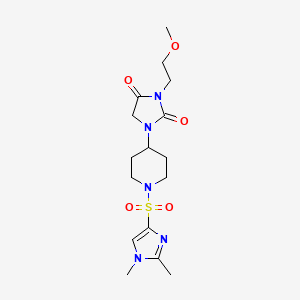
![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate](/img/structure/B2626212.png)
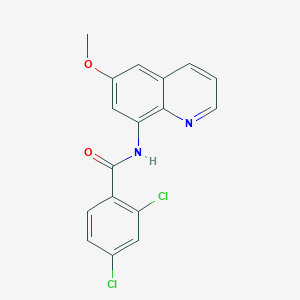
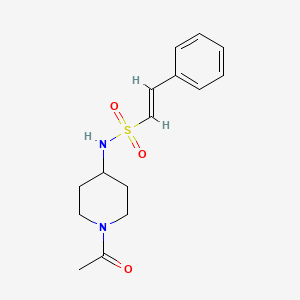
![4-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626218.png)
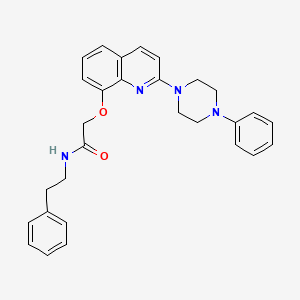
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B2626220.png)
![1-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2626221.png)
![4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2626223.png)
